molecular formula C30H33ClN6O3S2 B11216029 N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

Cat. No.: B11216029
M. Wt: 625.2 g/mol
InChI Key: YENSNQJCQFHUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazoloquinazoline core, a piperazine ring, and a chlorophenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the thiazoloquinazoline core: This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the piperazine ring: This step involves the reaction of the thiazoloquinazoline intermediate with a piperazine derivative, such as 3-chlorophenylpiperazine, under suitable conditions.

    Attachment of the propyl and cyclopentyl groups: These groups are introduced through alkylation reactions, using appropriate alkylating agents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a valuable intermediate in organic synthesis.

    Biology: It may be used in studies involving cell signaling pathways and receptor interactions, given its structural similarity to known bioactive molecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as the type of cells or tissues being studied.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A compound with a similar piperazine ring and chlorophenyl group, used as an antidepressant.

    Quinazoline derivatives: Compounds with a quinazoline core, often investigated for their anticancer and antimicrobial properties.

    Thiazole derivatives: Compounds containing a thiazole ring, known for their diverse biological activities.

Uniqueness

N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is unique due to its combination of structural features, which may confer distinct biological activities and potential therapeutic applications. Its specific arrangement of functional groups and rings sets it apart from other similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C30H33ClN6O3S2

Molecular Weight

625.2 g/mol

IUPAC Name

8-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-N-cyclopentyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

InChI

InChI=1S/C30H33ClN6O3S2/c31-20-5-3-8-22(18-20)36-15-13-35(14-16-36)12-4-11-32-27(38)19-9-10-23-24(17-19)37-26(34-28(23)39)25(42-30(37)41)29(40)33-21-6-1-2-7-21/h3,5,8-10,17-18,21H,1-2,4,6-7,11-16H2,(H,32,38)(H,33,40)(H,34,39)

InChI Key

YENSNQJCQFHUSA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)NCCCN5CCN(CC5)C6=CC(=CC=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.